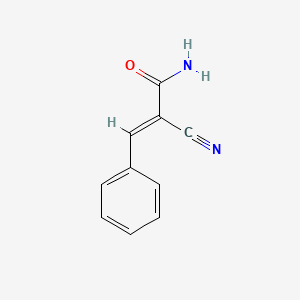

2-Cyano-3-phenylacrylamide

Descripción

The exact mass of the compound 2-Cyano-3-phenylacrylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyano-3-phenylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-phenylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-2-cyano-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGACPGKMWWAIG-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876215 | |

| Record name | BENZALCYANOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-79-5 | |

| Record name | Cinnamamide, alpha-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 709-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZALCYANOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-3-PHENYL-ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unraveling the In Vitro Mode of Action of 2-Cyano-3-phenylacrylamide: A Technical Guide for Researchers

Introduction

The 2-cyano-3-phenylacrylamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anti-inflammatory and anti-proliferative effects. This technical guide provides an in-depth exploration of the in vitro mechanism of action of this class of compounds, designed for researchers, scientists, and drug development professionals. We will delve into the molecular targets, signaling pathways, and key experimental data that elucidate how these molecules exert their effects at a cellular level. This guide is structured to provide not only a comprehensive overview but also practical, field-proven insights and detailed experimental protocols to empower your research endeavors.

I. Anti-inflammatory Mechanism of Action: A Focus on Macrophage Modulation

The inflammatory response, while a crucial defense mechanism, can lead to chronic disease when dysregulated. Macrophages are key players in orchestrating this response, and their modulation presents a strategic therapeutic target. The compound (E)-2-cyano-N,3-diphenylacrylamide, hereafter referred to as JMPR-01, has been identified as a potent anti-inflammatory agent, and its in vitro activity in macrophage cultures provides a compelling case study.[1][2]

A. Inhibition of Pro-inflammatory Mediators

In vitro studies utilizing the J774 murine macrophage cell line have demonstrated that JMPR-01 effectively curtails the production of key pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1]

1. Nitric Oxide (NO) Suppression: JMPR-01 significantly reduces the production of nitrite, a stable metabolite of NO, in a concentration-dependent manner.[1] This suggests a potential inhibitory effect on inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory cascade.

2. Cytokine Modulation: The production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNFα) is also markedly diminished in the presence of JMPR-01.[1] A significant reduction in TNFα was observed at concentrations of 50 µM and 25 µM, while IL-1β production was inhibited at all tested concentrations.[1]

B. Elucidating the Molecular Targets: In Silico and Experimental Insights

Molecular docking studies have provided valuable hypotheses regarding the direct molecular targets of JMPR-01, pointing towards key enzymes involved in inflammatory signaling.[1]

1. Inducible Nitric Oxide Synthase (iNOS): The observed reduction in nitrite production strongly correlates with the in silico prediction of JMPR-01 binding to iNOS.[1] This suggests that direct inhibition of iNOS enzymatic activity is a primary mechanism of its anti-inflammatory effect.

2. Phosphodiesterase 4B (PDE4B): PDE4B is a critical regulator of intracellular cyclic AMP (cAMP), a key second messenger that can modulate inflammatory responses. The docking studies suggest that JMPR-01 may inhibit PDE4B, leading to an increase in intracellular cAMP and a subsequent dampening of the inflammatory cascade.[1]

3. Leukotriene A4 Hydrolase (LTA4H): LTA4H is a bifunctional enzyme involved in the biosynthesis of the potent chemoattractant leukotriene B4 (LTB4). The predicted interaction of JMPR-01 with LTA4H suggests that it may interfere with the production of this key inflammatory mediator.[1]

Experimental Workflow: Macrophage-based Anti-inflammatory Assays

The following is a detailed protocol for assessing the anti-inflammatory properties of 2-cyano-3-phenylacrylamide derivatives in a macrophage cell line.

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1: Nitrite and Cytokine Production in J774 Macrophages

-

Cell Culture: Maintain J774 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed J774 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the 2-cyano-3-phenylacrylamide derivative (e.g., 1-100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours. Include vehicle control and positive control (e.g., dexamethasone) groups.

-

-

Nitrite Assay (Griess Assay):

-

After 24 hours, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well of a new 96-well plate containing the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine ELISA:

-

Collect the cell culture supernatant after the 24-hour stimulation.

-

Quantify the levels of IL-1β and TNFα using commercially available ELISA kits according to the manufacturer's instructions.

-

II. Anti-proliferative Mechanism of Action: Targeting the Cell Cycle

Beyond their anti-inflammatory properties, 2-cyano-3-phenylacrylamide derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. This activity is often linked to the inhibition of key signaling pathways that regulate cell cycle progression.

A. The Tyrphostin Connection: Inhibition of Tyrosine Kinases

The 2-cyano-3-phenylacrylamide core is structurally related to a class of compounds known as tyrphostins, which are well-characterized inhibitors of protein tyrosine kinases (PTKs).[3] PTKs, such as the Epidermal Growth Factor Receptor (EGFR), play a pivotal role in cell growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers.

Molecular docking studies have shown that certain 2-cyano-3-phenylacrylamide derivatives exhibit favorable binding interactions within the tyrosine kinase domain of EGFR, with predicted affinities surpassing that of the known EGFR inhibitor, Erlotinib. This suggests that direct inhibition of EGFR is a plausible mechanism for their anti-proliferative effects.

B. Induction of Cell Cycle Arrest

A key consequence of inhibiting critical cell cycle regulators is the induction of cell cycle arrest. Flow cytometric analysis of breast cancer cells treated with a tyrphostin derivative of 2-cyano-3-phenylacrylamide revealed a significant delay in the progression through the G1 and S phases of the cell cycle.[3]

Caption: Proposed mechanism of cell cycle arrest.

C. Downregulation of Cyclin B1

Further investigation into the molecular mechanism of cell cycle arrest has revealed a significant reduction in the protein levels of Cyclin B1 in breast cancer cells treated with a 2-cyano-3-phenylacrylamide-related tyrphostin.[3] Cyclin B1, in complex with its catalytic partner Cdk1 (p34cdc2), forms the Maturation-Promoting Factor (MPF), which is essential for the G2/M transition. The suppression of Cyclin B1 provides a direct link between the compound and the inhibition of cell cycle progression.

Experimental Workflow: Assessing Anti-proliferative Effects

Protocol 2: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.

-

Treatment: Treat the cells with a serial dilution of the 2-cyano-3-phenylacrylamide derivative for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Cyclin B1

-

Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against Cyclin B1.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

III. Quantitative Data Summary

| Compound/Derivative | Assay | Cell Line | Endpoint | Result | Reference |

| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | Nitrite Production | J774 Macrophages | Inhibition | Significant reduction at tested concentrations | [1] |

| IL-1β Production | J774 Macrophages | Inhibition | Significant reduction at all tested concentrations | [1] | |

| TNFα Production | J774 Macrophages | Inhibition | Significant reduction at 25 µM and 50 µM | [1] | |

| Tyrphostin Derivative | Cell Cycle Analysis | Breast Cancer Cells | G1/S Arrest | Significant delay in G1 and S phase progression | [3] |

| Western Blot | Breast Cancer Cells | Cyclin B1 Levels | Significant reduction | [3] | |

| Various 2-cyano-3-phenylacrylamide derivatives | Anti-proliferative | CAKI-1 Renal Cancer | GI₅₀ | Potent activity observed | |

| Anti-proliferative | RPMI-8226 Melanoma | GI₅₀ | Potent activity observed |

IV. Conclusion and Future Directions

The 2-cyano-3-phenylacrylamide scaffold represents a versatile platform for the development of novel therapeutic agents with potent anti-inflammatory and anti-proliferative activities. The in vitro evidence strongly suggests a multi-targeted mechanism of action. In the context of inflammation, these compounds appear to modulate macrophage function by inhibiting the production of key pro-inflammatory mediators, likely through the direct inhibition of enzymes such as iNOS, PDE4B, and LTA4H. As anti-proliferative agents, their structural similarity to tyrphostins points towards the inhibition of tyrosine kinases like EGFR, leading to cell cycle arrest and a reduction in key cell cycle regulatory proteins such as Cyclin B1.

Future research should focus on validating the proposed molecular targets through direct enzymatic assays to determine IC₅₀ values and confirm the inhibitory activity. Further elucidation of the downstream signaling pathways affected by these compounds using techniques such as western blotting and phosphoproteomics will provide a more comprehensive understanding of their mechanism of action. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of these promising compounds for future drug development endeavors.

V. References

-

Silva PRd, et al. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceuticals. 2022; 15(1):188. [Link]

-

Silva PRd, et al. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. PubMed. 2022; 35057082. [Link]

-

Abo-Ashour, M. F., et al. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex. Breast Cancer Research and Treatment. 1997; 43(3), 235–244. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Compound (E)-2-Cyano- N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the iNOS pathway in inflammatory macrophages by low-dose X-irradiation in vitro. Is there a time dependence? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Cyano-3-phenylacrylamide: Physicochemical Properties and Core Applications

Authored by a Senior Application Scientist

Introduction

In the landscape of modern chemical research, certain molecular scaffolds distinguish themselves through their versatility and inherent reactivity, serving as foundational blueprints for a vast array of functional molecules. 2-Cyano-3-phenylacrylamide is a quintessential example of such a scaffold. At its core, the molecule is an α,β-unsaturated carbonyl compound, featuring a phenyl ring, a cyano group, and an amide moiety. This specific arrangement of functional groups bestows upon it a unique electronic profile, rendering it a valuable intermediate in organic synthesis and a privileged core structure in medicinal chemistry and materials science.[1]

This guide provides an in-depth exploration of the physicochemical characteristics of 2-Cyano-3-phenylacrylamide and its derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind its synthesis, the logic of its characterization, and the mechanistic underpinnings of its reactivity. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the potential of this versatile chemical entity.

Core Molecular and Physical Properties

The foundational properties of 2-Cyano-3-phenylacrylamide dictate its handling, reactivity, and suitability for various applications. These characteristics are summarized in the table below. The compound is a solid at room temperature, with a melting point of 123 °C.[2] Its calculated LogP suggests a moderate lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈N₂O | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| CAS Number | 709-79-5 | [2] |

| Appearance | Solid (Derivatives are typically powders) | [1][3] |

| Melting Point | 123 °C | [2] |

| Boiling Point | 409.7 °C at 760 mmHg | [2] |

| Topological Polar Surface Area | 66.9 Ų | [2] |

| XLogP3 | 1.6 - 1.78 | [2] |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide (DMF), toluene, and benzene. | [1][2][3] |

Synthesis: The Knoevenagel Condensation

The most reliable and widely adopted method for synthesizing 2-Cyano-3-phenylacrylamide and its derivatives is the Knoevenagel condensation.[4] This reaction is a cornerstone of carbon-carbon bond formation, valued for its efficiency and operational simplicity.[4]

Mechanistic Rationale

The reaction proceeds by the condensation of an active methylene compound (2-cyanoacetamide) with an aryl aldehyde (benzaldehyde). The choice of a basic catalyst is critical. Bases like piperidine or triethylamine are employed to deprotonate the α-carbon of 2-cyanoacetamide.[3] This carbon is particularly acidic because the negative charge of the resulting carbanion is stabilized by resonance across both the adjacent cyano and amide groups. This stabilized carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated product.

Sources

Application Note: High-Purity 2-Cyano-3-phenylacrylamide via Optimized Recrystallization

Abstract

This application note provides a detailed, robust protocol for the purification of 2-Cyano-3-phenylacrylamide by recrystallization. Recognizing that the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and chemical research, this guide offers a first-principles approach to solvent selection and procedural execution. The methodologies described herein are designed to effectively remove common impurities associated with its synthesis, such as unreacted starting materials from Knoevenagel condensation. This document is intended for researchers and scientists in organic synthesis, medicinal chemistry, and materials science, providing both a step-by-step procedure and the underlying scientific rationale to ensure reproducible, high-purity outcomes.

Introduction to Purification of 2-Cyano-3-phenylacrylamide

2-Cyano-3-phenylacrylamide is a versatile organic compound utilized as a key building block in the synthesis of more complex molecules and functional materials. Its structure, featuring a reactive double bond, a nitrile group, and an amide linkage, makes it a valuable precursor for various heterocyclic compounds and polymers. The primary route to its synthesis is the Knoevenagel condensation, a reliable C-C bond-forming reaction between benzaldehyde and 2-cyanoacetamide, often facilitated by a basic catalyst like piperidine or triethylamine.[1][2]

However, the crude product from this synthesis is often contaminated with unreacted starting materials, catalysts, and side-products. For its use in sensitive downstream applications, particularly in drug development and materials science, achieving high purity is critical. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[3][4] The principle relies on dissolving the impure solid in a hot, minimal amount of a suitable solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain in the mother liquor.[5]

This document outlines a systematic procedure for the recrystallization of 2-Cyano-3-phenylacrylamide, with a special focus on solvent selection and the technical nuances that ensure high yield and purity.

Materials and Equipment

Reagents

-

Crude 2-Cyano-3-phenylacrylamide

-

Reagent-grade solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Dimethylformamide (DMF), Water)

-

Activated Carbon (optional, for colored impurities)

-

Celatom® or Filter Aid (optional, for fine impurities)

Equipment

-

Erlenmeyer flasks

-

Heating mantle or hot plate with stirring capability

-

Magnetic stir bars

-

Condenser (for volatile solvents)

-

Buchner funnel and flask

-

Hirsch funnel (for small quantities)

-

Filter paper

-

Vacuum source (aspirator or pump)

-

Glass stirring rod

-

Spatula

-

Beakers

-

Melting point apparatus (for purity assessment)

-

Drying oven or vacuum desiccator

Experimental Protocol: Recrystallization of 2-Cyano-3-phenylacrylamide

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Based on the purification of structurally similar compounds, promising solvent systems for 2-Cyano-3-phenylacrylamide include single-solvent systems like isopropanol or ethanol, and two-solvent systems such as ethanol/water or DMF/ethanol.[6][7][8] The following protocol begins with a systematic solvent screening to identify the optimal system.

Step 1: Solvent Screening and Selection

Causality: The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the solute, meaning it dissolves significantly more solute when hot than when cold. This differential solubility maximizes the recovery of the purified compound upon cooling.

Procedure:

-

Place approximately 20-30 mg of crude 2-Cyano-3-phenylacrylamide into several small test tubes.

-

To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each addition.

-

Identify solvents that do not dissolve the compound at room temperature. These are potential candidates for single-solvent recrystallization.

-

Take the test tubes with undissolved solid and gently heat them in a water or sand bath. Add the same solvent dropwise until the solid just dissolves.

-

Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

-

The solvent that dissolves the compound when hot and yields a high amount of crystalline precipitate upon cooling is the best choice.

-

If no single solvent is ideal, a two-solvent system (e.g., ethanol-water) may be necessary.[7] For this, dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble, e.g., ethanol) at room temperature, then add the "bad" solvent (in which it is poorly soluble, e.g., water) dropwise until turbidity persists. Gently heat to redissolve, then cool slowly.

Step 2: Dissolution of the Crude Compound

Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution. Supersaturation upon cooling is the driving force for crystallization; using excess solvent will result in a lower yield or no crystal formation at all.[3][9]

Procedure:

-

Place the crude 2-Cyano-3-phenylacrylamide (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

-

Add a small portion of the selected solvent (e.g., 5-10 mL of isopropanol) to the flask.

-

Heat the mixture to a gentle boil while stirring.

-

Continue to add small portions of the hot solvent until the solid is completely dissolved. Wait for the solution to boil and observe for 20-30 seconds between additions to ensure the solid has had time to dissolve.[9]

Step 3: Decolorization and Hot Filtration (Optional)

Causality: If the solution is highly colored due to impurities, activated carbon can be used to adsorb them. A subsequent hot gravity filtration is necessary to remove the carbon and any insoluble impurities while preventing premature crystallization of the product.

Procedure:

-

Remove the solution from the heat source and allow it to cool slightly to prevent flash boiling.

-

Add a small amount of activated carbon (approx. 1-2% of the solute's weight) to the flask.

-

Reheat the solution to boiling for 5-10 minutes.

-

Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel.

-

Pour the hot solution through the fluted filter paper into the pre-heated flask. This step should be performed quickly to avoid crystallization in the funnel.

Step 4: Crystallization

Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals or an amorphous precipitate.

Procedure:

-

Cover the flask containing the hot, clear solution with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

-

Allow the solution to cool undisturbed to room temperature. Crystal formation should begin.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

Step 5: Isolation and Washing of Crystals

Causality: Vacuum filtration provides an efficient method for separating the crystalline solid from the mother liquor. Washing the crystals with a small amount of ice-cold solvent removes any adhering mother liquor, which still contains dissolved impurities. The solvent must be cold to prevent the redissolving of the product.[5]

Procedure:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

-

Wet the filter paper with a small amount of the ice-cold recrystallization solvent and apply a vacuum to seat the paper.

-

Break the vacuum and pour the cold slurry of crystals into the funnel.

-

Re-apply the vacuum to draw the mother liquor through.

-

With the vacuum off, add a small volume of ice-cold solvent to wash the crystals.

-

Re-apply the vacuum and pull air through the crystals for several minutes to help dry them.

Step 6: Drying and Purity Assessment

Causality: The final product must be thoroughly dried to remove any residual solvent, which would otherwise affect the final weight, yield calculation, and melting point determination. A sharp, narrow melting point range close to the literature value is a reliable indicator of high purity.

Procedure:

-

Transfer the crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C for a compound with a melting point of 123 °C[10]) or in a vacuum desiccator until a constant weight is achieved.

-

Determine the final weight and calculate the percent recovery.

-

Measure the melting point of the purified crystals. Pure 2-Cyano-3-phenylacrylamide should have a sharp melting point. Compare this to the crude material and the literature value.

Visualization of the Recrystallization Workflow

Caption: Workflow for the purification of 2-Cyano-3-phenylacrylamide.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is cooled too rapidly; the solution is too concentrated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point. |

| No Crystals Form | Too much solvent was used; the solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound.[3] |

| Low Recovery | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Ensure minimal solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated before hot filtration. |

| Poor Purity (Broad M.P.) | Cooling was too rapid, trapping impurities; the chosen solvent is not effective at separating the specific impurities present. | Repeat the recrystallization, ensuring very slow, undisturbed cooling. Re-evaluate the solvent choice through more thorough screening. |

Quantitative Data Summary

| Parameter | Value | Source |

| Molecular Weight | 172.18 g/mol | [10] |

| Melting Point (Purified) | 123 °C | [10] |

| Boiling Point | 409.7 °C at 760 mmHg | [10] |

| Appearance | Crystalline Solid | General Observation |

References

-

Al-Abdullah, E. S., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]

-

da Silva, J. M. P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Available at: [Link]

-

Request PDF. (n.d.). Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. ResearchGate. Available at: [Link]

-

Gouda, M. A., et al. (2014). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ResearchGate. Available at: [Link]

- Google Patents. (1967). Purification of acrylamide.

-

Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]

- Google Patents. (1974). Method of purification of acrylamide by distillation with a polymer inhibitor.

-

University of Toronto. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

-

da Silva, J. M. P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. National Center for Biotechnology Information. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

-

Li, W., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. National Center for Biotechnology Information. Available at: [Link]

-

Jasperse, J. (n.d.). Recrystallization. North Dakota State University. Available at: [Link]

-

Wikipedia. (n.d.). Acrylamide. Available at: [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

Sources

- 1. 2-Cyano-3-phenylacrylamide | 709-79-5 | Benchchem [benchchem.com]

- 2. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Home Page [chem.ualberta.ca]

- 10. echemi.com [echemi.com]

Troubleshooting low solubility of 2-Cyano-3-phenylacrylamide in aqueous buffers

Welcome to the technical support guide for 2-Cyano-3-phenylacrylamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful and reproducible experimentation.

Understanding the Challenge: Physicochemical Properties

2-Cyano-3-phenylacrylamide is a hydrophobic molecule, a characteristic primarily due to its phenyl ring and acrylamide backbone. Its calculated LogP (XLogP3) of approximately 1.78 indicates a preference for non-polar environments over aqueous media.[1] While the amide and cyano groups are capable of hydrogen bonding, the overall structure limits its solubility in water.

| Property | Value | Source |

| Molecular Weight | 172.18 g/mol | [2] |

| Melting Point | ~123 °C | [1] |

| Appearance | White to off-white/pale yellow solid | [3] |

| XLogP3 | 1.77918 | [1] |

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-Cyano-3-phenylacrylamide won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What should I do first?

This is the most common issue encountered. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

Causality: The energy required to break the crystal lattice of the solid compound and solvate it with water molecules is unfavorably high. An organic solvent more effectively solvates the hydrophobic phenyl ring, facilitating dissolution.

Recommended First Step: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Based on synthesis literature where related compounds are recrystallized from DMF and analyzed using NMR in DMSO-d6, these solvents are excellent choices for initial solubilization.[3][4]

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

This is a classic problem of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous. The key is to manage the final concentration of the organic co-solvent and the compound itself.

Troubleshooting Workflow:

Caption: Troubleshooting precipitation upon dilution.

Step-by-Step Protocol to Minimize Precipitation:

-

Vortexing is Crucial: When diluting the DMSO stock into the aqueous buffer, do not simply pipette the stock into the buffer. Instead, vortex the aqueous buffer vigorously while adding the stock solution dropwise. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

-

Test a Dilution Series: Before your main experiment, perform a small-scale test to find the maximum soluble concentration. Prepare serial dilutions of your compound in the final buffer and visually inspect for precipitation after a relevant incubation period (e.g., 2 hours at room temperature).

-

Limit Final Co-solvent Concentration: Most cell-based assays are sensitive to organic solvents. Aim for a final DMSO concentration of ≤1%, and ideally ≤0.5%, to avoid artifacts. A study on a related derivative, (E)-2-cyano-N,3-diphenylacrylamide, used a vehicle containing 5% DMSO for in vivo studies, highlighting that higher concentrations are sometimes necessary but should be carefully controlled and accounted for with vehicle controls.[5]

Q3: My compound is still not soluble enough, even with DMSO. What are the next steps?

If co-solvents alone are insufficient, more advanced formulation strategies can be employed. These methods work by creating a more favorable micro-environment for the hydrophobic compound within the bulk aqueous solution.[6][7]

Option 1: pH Adjustment

-

Principle: The solubility of a compound with ionizable groups can be significantly altered by changing the pH of the buffer. While 2-Cyano-3-phenylacrylamide does not have a strongly acidic or basic group, the amide proton has some acidic character. Shifting the pH to be more basic (e.g., pH 8-9) could potentially deprotonate the amide, creating a charged species with higher aqueous solubility.

-

Recommendation: Attempt this only if your experimental system can tolerate a pH shift. Start with a small-scale trial, adjusting your buffer pH and observing for improved solubility.

Option 2: Use of Non-ionic Surfactants

-

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their apparent solubility.[8]

-

Recommended Surfactants: Polysorbate 20 (Tween-20) or Triton X-100 are commonly used in biological assays at low concentrations (typically 0.01% to 0.1%).

Experimental Protocol: Solubilization with Tween-20

-

Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

-

Add Surfactant: Add Tween-20 to the buffer to a final concentration of 0.1% (v/v). Mix thoroughly.

-

Prepare Stock: Prepare a 10 mM stock of 2-Cyano-3-phenylacrylamide in 100% DMSO.

-

Dilute: While vortexing the 0.1% Tween-20 buffer, add the DMSO stock to achieve your desired final concentration.

-

Observe: Incubate at room temperature for 30 minutes and visually inspect for any precipitation. Compare this to a control dilution in the buffer without Tween-20.

Option 3: Inclusion with Cyclodextrins

-

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, like 2-Cyano-3-phenylacrylamide, effectively encapsulating the hydrophobic parts of the molecule and increasing its solubility in water.[8] β-cyclodextrin and its more soluble derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

-

Recommendation: This method is very effective and often used in pharmaceutical formulations. It is generally well-tolerated in cell culture.

Experimental Protocol: Solubilization with HP-β-CD

-

Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require some gentle warming and stirring to fully dissolve.

-

Add Compound: Add the solid 2-Cyano-3-phenylacrylamide powder directly to the HP-β-CD solution to achieve your desired final concentration.

-

Equilibrate: Cap the vial and place it on a shaker or rotator at room temperature overnight to allow for the formation of the inclusion complex.

-

Filter: Use a 0.22 µm syringe filter to remove any remaining undissolved particulate matter. The resulting clear solution contains the solubilized compound.

Summary of Advanced Solubilization Methods

| Method | Principle | Typical Concentration | Pros | Cons |

| Co-solvents | Reduces solvent polarity | 1-5% DMSO/DMF | Simple, effective for stock solutions | Potential for precipitation, toxicity to cells |

| pH Adjustment | Increases ionization | Buffer pH > pKa | Can be very effective for ionizable drugs | pKa unknown, may affect compound stability or assay |

| Surfactants | Micellar encapsulation | 0.01-0.1% Tween/Triton | Low concentrations needed, well-established | Can interfere with some protein assays or membrane integrity |

| Cyclodextrins | Inclusion complex formation | 1-10% HP-β-CD | High loading capacity, low cell toxicity | Higher cost, may require overnight equilibration |

Stability Considerations

Q4: How stable is 2-Cyano-3-phenylacrylamide in solution?

The stability of the compound in your final working solution is critical for the reliability of your results.

-

In Organic Stock: When stored in a high-quality, anhydrous solvent like DMSO at -20°C or -80°C, the compound should be stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

-

In Aqueous Buffer: The acrylamide functional group can be susceptible to hydrolysis or reaction with nucleophiles, particularly at non-neutral pH. It is strongly recommended to prepare fresh dilutions in aqueous buffer from your frozen organic stock on the day of the experiment. Do not store the compound in aqueous buffer for extended periods. A study on a related compound showed degradation after 24 hours in a cell culture medium.

Final Workflow Recommendation

This diagram outlines the recommended path from receiving the solid compound to preparing your final working solution for an experiment.

Caption: Recommended workflow for compound preparation.

References

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

-

The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC - PubMed Central. [Link]

-

Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

-

Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

-

Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

-

Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]

-

Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Cyano-3-phenylacrylamide | 709-79-5 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Support Center: Optimization of Reaction Conditions for Knoevenagel Condensation

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed to move beyond basic protocols and provide you with the in-depth, field-proven insights needed to master this crucial C-C bond-forming reaction. Here, we will explore the causality behind experimental choices, troubleshoot common issues, and provide robust strategies for optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the Knoevenagel condensation, providing the essential knowledge needed for successful experimentation.

Q1: What is the Knoevenagel Condensation at its core?

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group (typically an aldehyde or ketone).[1] This is followed by a dehydration step, resulting in the formation of a new C=C bond, often yielding an α,β-unsaturated product.[1][2] It is considered a modification of the aldol condensation.[1]

Q2: What is the fundamental mechanism of the reaction?

The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[3] The mechanism proceeds through several key steps:

-

Deprotonation: The base abstracts an acidic α-hydrogen from the active methylene compound, creating a resonance-stabilized carbanion (enolate).[4] The electron-withdrawing groups (Z) are crucial as they must be powerful enough to facilitate this deprotonation with a mild base.[1]

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[2]

-

Intermediate Formation: This attack forms an aldol-type addition intermediate.

-

Dehydration: The intermediate readily eliminates a molecule of water to form the final, stable α,β-unsaturated product.[1]

An alternative pathway, particularly with amine catalysts like piperidine, involves the formation of an iminium ion intermediate from the carbonyl compound, which is then attacked by the enolate.[4][5]

Caption: Simplified workflow of the Knoevenagel condensation mechanism.

Q3: What are typical "active methylene" compounds and carbonyl partners?

-

Active Methylene Compounds: These must have two electron-withdrawing groups (EWGs) to increase the acidity of the methylene protons. Common examples include diethyl malonate, malononitrile, ethyl acetoacetate, cyanoacetic acid, and Meldrum's acid.[1][6]

-

Carbonyl Partners: Aldehydes are generally much more reactive than ketones in this condensation.[6] Aromatic aldehydes (e.g., benzaldehyde) and aliphatic aldehydes are both widely used.

Q4: Why is a weak base preferred over a strong base?

Using a strong base like sodium hydroxide or an alkoxide is generally avoided because it can induce the self-condensation of the aldehyde or ketone reactant (an aldol reaction), leading to a mixture of unwanted byproducts and reducing the yield of the desired Knoevenagel product.[1] Weak amines are typically not basic enough to deprotonate the aldehyde or ketone but are sufficient to deprotonate the highly acidic active methylene compound.[4]

Troubleshooting Guide

This section provides direct answers to specific problems you might encounter during your experiments, explaining the underlying causes and offering clear solutions.

Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

This is a common issue with several potential root causes. A systematic approach is best for diagnosis.

-

Cause A: Ineffective Catalyst: The catalyst may be inappropriate for your specific substrates or may have degraded.

-

Solution: Ensure your amine catalyst (e.g., piperidine, pyridine) is fresh. If using a heterogeneous catalyst, confirm its activity. Consider switching to a different catalyst system. For example, ammonium acetate is an effective and mild catalyst for many systems.[3]

-

-

Cause B: Unfavorable Equilibrium: The Knoevenagel condensation is a reversible reaction. The accumulation of water can push the equilibrium back towards the starting materials.

-

Solution: Remove water as it forms. The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. Alternatively, adding molecular sieves to the reaction mixture can effectively sequester water.[6]

-

-

Cause C: Inappropriate Solvent: The solvent plays a critical role in reactant solubility and reaction rate.

-

Solution: If reactants are not fully dissolved, the reaction will be slow. Aprotic polar solvents like DMF have been shown to provide excellent conversion and selectivity in some cases.[7] For greener approaches, water has been demonstrated as a highly effective solvent, sometimes even without a catalyst for activated substrates.[8] Experiment with different solvents to find the optimal medium for your system.

-

-

Cause D: Steric Hindrance: A sterically hindered aldehyde or ketone, or a bulky active methylene compound, can significantly slow down the reaction.

-

Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. You may also need to extend the reaction time significantly. A recent study showed that even sterically hindered substrates like 2,4,6-(trimethoxy)benzaldehyde can give high yields with extended reaction times in water.[8]

-

Caption: A decision tree for troubleshooting low-yield Knoevenagel reactions.

Q2: I'm observing multiple spots on my TLC plate. How can I minimize side reactions?

Side products typically arise from the reactivity of the starting materials or the product itself.

-

Cause A: Aldehyde/Ketone Self-Condensation: As mentioned, this occurs if the base is too strong.

-

Solution: Stick to weakly basic catalysts like piperidine, pyridine, or ammonium salts. Avoid hydroxides and alkoxides.

-

-

Cause B: Michael Addition: The α,β-unsaturated product of the Knoevenagel reaction is an excellent Michael acceptor. A second molecule of the enolate can attack the product, leading to a dimeric byproduct.

-

Solution: This can be controlled by adjusting the stoichiometry. Use a slight excess of the carbonyl compound relative to the active methylene compound to ensure the enolate is consumed in the desired reaction. Running the reaction at lower temperatures can also disfavor the Michael addition.

-

-

Cause C: Doebner Modification Side Products: When using malonic acid, a special variant called the Doebner modification can occur, especially in pyridine. This involves a subsequent decarboxylation.[9] If this is not the desired outcome, or if it's proceeding poorly, other reagents should be used.

-

Solution: If the α,β-unsaturated acid is the goal, ensure you are using pyridine as the solvent and catalyst. If it is an unwanted side reaction, switch from malonic acid to a malonic ester like diethyl malonate.

-

Q3: My product is difficult to purify. What are some effective strategies?

Purification issues often stem from residual starting materials or closely related side products.

-

Strategy A: Simple Filtration and Washing: For many reactions, especially those conducted in green solvents like water or ethanol, the product may precipitate upon formation or cooling.[8]

-

Protocol: Once the reaction is complete, cool the mixture in an ice bath. The solid product can often be collected by simple vacuum filtration and washed with cold solvent (e.g., water or ethanol) to remove unreacted starting materials and the catalyst. This is often sufficient to achieve high purity.[10]

-

-

Strategy B: Recrystallization: This is a powerful technique for purifying solid products.

-

Protocol: Choose a solvent system in which your product has high solubility at high temperatures but low solubility at low temperatures. Common choices include ethanol/water, ethyl acetate/hexane, or toluene.[3] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

-

-

Strategy C: Column Chromatography: If recrystallization fails or if the product is an oil, silica gel chromatography is the standard method.

-

Protocol: Select an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by testing with TLC. A less polar eluent will generally elute the less polar starting aldehyde first, followed by your more polar α,β-unsaturated product.

-

Optimization Strategies & Experimental Protocols

Proactive optimization is key to developing a high-yielding and robust procedure.

Q1: How do I select the optimal catalyst and solvent system?

The "best" system is entirely substrate-dependent. However, general principles apply. A screening approach is highly effective.

-

Catalyst Screening: For a new reaction, screen a small set of standard catalysts. Good starting points include piperidine, pyridine, and ethylenediammonium diacetate (EDDA).[9]

-

Solvent Screening: The solvent choice can have the most dramatic impact. Test a range of solvents with varying properties.

| Solvent Type | Example(s) | Typical Outcome & Rationale |

| Aprotic Polar | DMF, Acetonitrile | Often provides good solubility for reactants, leading to high conversion rates and selectivity.[7] |

| Protic Polar | Ethanol, Methanol | Good "green" solvents, but can sometimes slow reactions compared to aprotic options.[8] |

| Non-Polar | Toluene, Hexane | Primarily useful when azeotropic removal of water is required with a Dean-Stark apparatus. |

| Aqueous | Water | An excellent green choice. Can accelerate reactions due to hydrophobic effects and may even allow for catalyst-free conditions.[8] |

| Ionic Liquids | [bmim]BF₄ | Can act as both the solvent and catalyst, simplifying workup and allowing for recyclability.[2][9] |

| Solvent-Free | None | Environmentally ideal. The reaction is run with neat reactants, often with gentle heating or sonication.[3][11] |

graph Optimization_Factors { node [shape=ellipse, style=filled, fontname="Arial"]; edge [arrowsize=0.7];// Center Node Reaction [label="Knoevenagel\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doublecircle]; // Factor Nodes Catalyst [label="Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Substrates [label="Substrates", fillcolor="#FBBC05", fontcolor="#202124"]; Stoichiometry [label="Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; WaterRemoval [label="Water Removal", fillcolor="#FBBC05", fontcolor="#202124"]; // Edges from Center Reaction -> Catalyst; Reaction -> Solvent; Reaction -> Temperature; Reaction -> Substrates; Reaction -> Stoichiometry; Reaction -> WaterRemoval; // Sub-nodes for factors Catalyst_Type [label="Type (Amine, Lewis Acid, etc.)", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Loading [label="Loading (mol%)", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Polarity [label="Polarity & Protic/Aprotic", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Temp_Value [label="0°C to Reflux", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrates_Reactivity [label="Aldehyde vs. Ketone\nEWG on Methylene", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Stoich_Ratio [label="Reactant Ratio", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; Water_Method [label="Dean-Stark vs. Sieves", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; // Edges to sub-nodes Catalyst -> Catalyst_Type; Catalyst -> Catalyst_Loading; Solvent -> Solvent_Polarity; Temperature -> Temp_Value; Substrates -> Substrates_Reactivity; Stoichiometry -> Stoich_Ratio; WaterRemoval -> Water_Method;

}

Caption: Key experimental parameters for optimizing the Knoevenagel condensation.

General Experimental Protocol (Example: Synthesis of 2-Benzylidenemalononitrile)

This protocol is a robust starting point that can be adapted for various aromatic aldehydes and malononitrile.

Materials:

-

Benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium Acetate (0.1 eq)

-

Ethanol (as solvent)

-

Round-bottom flask with magnetic stirrer

-

Condenser (if heating)

-

TLC plates (e.g., silica gel with fluorescent indicator)

Procedure:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (e.g., 1.00 g, 9.42 mmol).

-

Addition of Reagents: Add malononitrile (0.62 g, 9.42 mmol) and ammonium acetate (0.07 g, 0.94 mmol).

-

Solvent: Add ethanol (15 mL) to the flask.

-

Reaction: Stir the mixture at room temperature. The reaction can be gently heated to 50-60°C to increase the rate if necessary.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 4:1 hexane:ethyl acetate mixture.[3] The disappearance of the benzaldehyde spot indicates the reaction is nearing completion. This typically takes 1-3 hours.

-

Workup: Once the reaction is complete, cool the flask in an ice bath. A white solid product should precipitate.

-

Purification: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol, to remove the catalyst and any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain 2-benzylidenemalononitrile as a white crystalline solid.

References

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Kalliakmani, D., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. Retrieved from [Link]

-

Pandey, J., & Khare, R. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Chemical Studies, 7(3), 133-137. Retrieved from [Link]

-

Deka, U., et al. (2012). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Retrieved from [Link]

-

JoVE. (2025). Aldol Condensation with β-Diesters. Retrieved from [Link]

-

Tiwari, A., et al. (n.d.). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 6(2), 434-440. Retrieved from [Link]

-

Kantharaju, K., & Hiremath, P. B. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Retrieved from [Link]

-

MDPI. (2026). Designing a Cr3+-Based Transition Metal Catalyst: Redox-Mediated Low-Temperature Activation for Strong Solid Base Generation. MDPI. Retrieved from [Link]

-

da Silva, A. B. F., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. DOI:10.1021/acs.jpcb.7b02922. Retrieved from [Link]

-

Yadav, J. S., et al. (2004). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Retrieved from [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. orientjchem.org [orientjchem.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

Technical Support Center: Scaling Up the Synthesis of 2-Cyano-3-phenylacrylamide for Preclinical Studies

Welcome to the dedicated technical support center for the synthesis and scale-up of 2-Cyano-3-phenylacrylamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are transitioning from bench-scale synthesis to producing larger quantities required for preclinical evaluation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a robust, scalable protocol grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here are some of the common questions we encounter from researchers working on the synthesis of 2-Cyano-3-phenylacrylamide:

Q1: What is the most common and scalable method for synthesizing 2-Cyano-3-phenylacrylamide?

The most prevalent and scalable method is the Knoevenagel condensation.[1] This reaction involves the condensation of benzaldehyde with 2-cyanoacetamide, typically in the presence of a basic catalyst.[1] The reaction is popular due to its reliability, relatively mild conditions, and the ease of purification of the final product.[1]

Q2: How does the choice of catalyst affect the reaction?

The catalyst is critical for the Knoevenagel condensation. Weak organic bases like piperidine or triethylamine are commonly used.[1][2][3] The catalyst's role is to deprotonate the active methylene group of 2-cyanoacetamide, forming a nucleophilic carbanion that attacks the carbonyl carbon of benzaldehyde.[2] Using a base that is too strong can lead to side reactions, such as the self-condensation of benzaldehyde, which will lower your yield.[4]

Q3: What is the optimal solvent for this reaction?

Ethanol and toluene are frequently reported solvents.[2][3] Ethanol is a good choice for smaller-scale reactions as it can often facilitate the crystallization of the product upon cooling.[5] For larger-scale synthesis, toluene can be advantageous as it allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction to completion.

Q4: My reaction seems to have stalled. What could be the issue?

A stalled reaction can be due to several factors. Insufficient catalyst, low reaction temperature, or the presence of moisture can hinder the reaction's progress. Additionally, the purity of your starting materials is crucial. Impurities in the benzaldehyde or 2-cyanoacetamide can inhibit the catalyst or participate in side reactions.

Q5: What is the expected yield for this synthesis?

Yields can vary depending on the specific conditions, but well-optimized lab-scale syntheses can achieve yields of up to 90-95%.[3][5] When scaling up, a slight decrease in yield is not uncommon, but with careful optimization, high yields can be maintained.

Troubleshooting Guide

Encountering issues during synthesis is a common part of the research and development process. This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 2-Cyano-3-phenylacrylamide.

| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |

| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Catalyst Concentration: Too little catalyst will result in a slow reaction, while too much can promote side reactions. 3. Side Reactions: Self-condensation of benzaldehyde or hydrolysis of the nitrile group. 4. Product Loss During Workup: Product may be too soluble in the wash solvents. | 1. Monitor the reaction using Thin Layer Chromatography (TLC). Extend the reaction time or incrementally increase the temperature if starting materials are still present. 2. Optimize catalyst loading. Start with a catalytic amount (e.g., 5-10 mol%) and perform small-scale experiments to find the optimal concentration. 3. Control the rate of addition of the catalyst. For larger batches, add the catalyst slowly to manage the reaction exotherm. Ensure your benzaldehyde is free of benzoic acid. 4. Use cold solvents for washing the crude product to minimize solubility losses.[2] Consider alternative recrystallization solvents. |

| Product is an oil or fails to crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic melting point depressants. 2. Incorrect Solvent System for Crystallization: The chosen solvent may not be suitable for inducing crystallization. | 1. Purify the crude product using column chromatography before attempting crystallization. 2. Perform a solvent screen for recrystallization. Good solvent systems often involve a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent in which it is insoluble at room temperature (e.g., ethanol/water, ethyl acetate/hexanes). |

| Formation of multiple spots on TLC | 1. Side Reactions: As mentioned, self-condensation of the aldehyde is a possibility. 2. Decomposition of Product: Prolonged heating or harsh basic conditions can lead to product degradation. | 1. Lower the reaction temperature or use a milder catalyst. 2. Minimize the reaction time. Once TLC indicates the consumption of the limiting reagent, proceed with the workup. |

| Difficulty in removing the catalyst | 1. Use of a non-volatile catalyst: If a non-volatile base is used, it can be challenging to remove. | 1. Perform an acidic wash during the workup (e.g., with dilute HCl) to protonate and solubilize the amine catalyst in the aqueous phase. Ensure your product is stable to acid before doing this. |

Scalable Synthesis Protocol for 2-Cyano-3-phenylacrylamide

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Cyano-3-phenylacrylamide, with considerations for scaling up.

Materials and Reagents:

-

Benzaldehyde (freshly distilled if necessary)

-

2-Cyanoacetamide

-

Piperidine (or Triethylamine)

-

Ethanol (or Toluene for larger scale with azeotropic removal of water)

-

Deionized Water

Experimental Workflow Diagram:

Caption: A generalized workflow for the synthesis of 2-Cyano-3-phenylacrylamide.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask (for lab scale) or a jacketed glass reactor (for pilot scale) equipped with a magnetic stirrer (or overhead stirrer), condenser, and a temperature probe, add benzaldehyde (1.0 eq) and 2-cyanoacetamide (1.0 eq) to ethanol.

-

Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it at this temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature, and then further cool it in an ice bath for 30-60 minutes to maximize precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with a cold 1:1 mixture of ethanol and water to remove any unreacted starting materials and catalyst.[5]

-

Drying: Dry the purified product under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[2][3]

Scale-Up Considerations:

-

Heat Management: The Knoevenagel condensation is exothermic. For larger batches, ensure your reactor has adequate cooling capacity to control the temperature, especially during the catalyst addition.

-

Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent heat transfer. An overhead stirrer is recommended for reactions larger than 1 L.

-

Azeotropic Water Removal: For multi-kilogram scale production, using toluene as the solvent and equipping the reactor with a Dean-Stark trap to remove the water byproduct can significantly improve the reaction rate and yield.

-

Crystallization and Filtration: At a larger scale, crystallization may require controlled cooling to obtain a desirable crystal size for efficient filtration and drying. The choice of filtration equipment (e.g., Nutsche filter) will depend on the batch size.

Knoevenagel Condensation Mechanism

The synthesis of 2-Cyano-3-phenylacrylamide proceeds through the following mechanistic steps:

Caption: The mechanism of the Knoevenagel condensation.

Data Summary from Literature

The following table summarizes typical reaction conditions reported in the literature for the synthesis of 2-cyano-3-phenylacrylamide and its derivatives.

| Reference | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield |

| Benzaldehyde | 2-Cyano-N-phenylacetamide | Triethylamine | Toluene | 105-110 °C | 24 h | Not specified | |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide | Piperidine | Ethanol | Reflux | 45 min | 90% | |

| 4-Chlorobenzaldehyde | 2-Cyanoacetamide | Piperidine | Ethanol | Room Temp | 3 h | 76% |

References

-

The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]

-

Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. ResearchGate. [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. [Link]

-

Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed Central. [Link]

-

Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]

-

Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. [Link]

-

Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

-

6 questions with answers in KNOEVENAGEL CONDENSATION. ResearchGate. [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

- Application of 2-cyano-3-amino-3-phenylacrylate for preventing and controlling corps disease.

-

The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. PubMed Central. [Link]

-

2-Cyano-3-(1H-imidazol-1-yl)-N-methyl-N-phenylacrylamide. Optional. [Link]

-

Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. ResearchGate. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

- Process of preparing 3-amino-2-cyano acrylamide.

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

-

NMR study of the supramolecular structure of dual drug-loaded poly(butylcyanoacrylate) nanoparticles. RSC Publishing. [Link]

Sources

- 1. 2-Cyano-3-phenylacrylamide | 709-79-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Validation of 2-Cyano-3-phenylacrylamide as a Covalent Inhibitor

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable target engagement.[1] Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors form a stable chemical bond with their target protein, often leading to prolonged pharmacodynamic effects. The 2-cyano-3-phenylacrylamide scaffold has garnered significant interest as a "warhead" for these inhibitors. Its α,β-unsaturated system acts as a Michael acceptor, reacting with nucleophilic amino acid residues on a target protein, most commonly cysteine.[2][3]

A key feature of the cyano-acrylamide moiety is its tuned reactivity. The electron-withdrawing cyano group modulates the electrophilicity of the β-carbon, making it reactive enough to engage its target but often less aggressive than traditional acrylamides. This can translate into improved selectivity and a lower potential for off-target modifications. Furthermore, evidence suggests that this warhead can participate in reversible covalent interactions, a highly desirable trait that can mitigate the risks of permanent off-target modification while still benefiting from the high occupancy and potency of covalent binding.[4][5]

This guide provides a comprehensive framework for the rigorous validation of 2-cyano-3-phenylacrylamide-based compounds. We will dissect the essential experimental pillars required to confirm the covalent mechanism, quantify inhibitory kinetics, and assess target selectivity, comparing its performance profile against other common covalent and non-covalent inhibitors.

The Validation Roadmap: A Multi-Pillar Approach

Validating a covalent inhibitor is a multi-faceted process that goes beyond a simple potency measurement. It requires a systematic approach to build a complete evidence package. We can visualize this process as a logical workflow, starting with the fundamental confirmation of the covalent bond and progressing to complex cellular and kinetic characterization.

Caption: A high-level workflow for the validation of covalent inhibitors.

Pillar 1: Confirming Covalent Adduct Formation

The foundational step in validating any covalent inhibitor is to obtain direct, unambiguous evidence of bond formation with the target protein. Mass spectrometry (MS) is the definitive technique for this purpose, as it can precisely measure the mass increase of the protein corresponding to the addition of the inhibitor.[6][7]

Experimental Workflow: Mass Spectrometry Analysis

Caption: Mass spectrometry workflows for covalent adduct validation.

Protocol 1: Intact Protein Mass Spectrometry

This experiment confirms if the inhibitor binds covalently to the protein.

-